molecular formula C14H32NS+ B14245049 N,N,N-Trimethyl-11-sulfanylundecan-1-aminium CAS No. 468097-10-1

N,N,N-Trimethyl-11-sulfanylundecan-1-aminium

Cat. No.: B14245049
CAS No.: 468097-10-1
M. Wt: 246.48 g/mol
InChI Key: JIGFLAFZCXIKIU-UHFFFAOYSA-O
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Description

N,N,N-Trimethyl-11-sulfanylundecan-1-aminium: is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a sulfanyl group attached to an undecyl chain, which is further connected to a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-11-sulfanylundecan-1-aminium typically involves the reaction of 11-bromoundecane with trimethylamine, followed by the introduction of a sulfanyl group. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Catalyst: Sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in N,N,N-Trimethyl-11-sulfanylundecan-1-aminium can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols

    Substitution: Various alkylated derivatives

Scientific Research Applications

Chemistry: N,N,N-Trimethyl-11-sulfanylundecan-1-aminium is used as a surfactant and phase transfer catalyst in organic synthesis. Its ability to stabilize emulsions and facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.

Biology: In biological research, this compound is employed in the study of membrane proteins and lipid bilayers. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biological membranes.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also being investigated for its antimicrobial properties.

Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties enhance the cleaning efficiency and reduce static cling in textiles.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-11-sulfanylundecan-1-aminium involves its interaction with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it facilitates the transport of therapeutic agents across cell membranes.

Molecular Targets and Pathways:

    Lipid Bilayers: The compound interacts with the hydrophobic core of lipid bilayers, altering their fluidity and permeability.

    Proteins: It can bind to membrane proteins, affecting their conformation and function.

Comparison with Similar Compounds

  • N,N,N-Trimethyl-11-sulfanylundecan-1-aminium bromide
  • This compound chloride
  • This compound iodide

Comparison: While these compounds share a similar core structure, the counterion (bromide, chloride, iodide) can influence their solubility, reactivity, and biological activity. For instance, the chloride salt may have better solubility in water compared to the bromide or iodide salts. Additionally, the choice of counterion can affect the compound’s interaction with biological membranes and proteins, leading to variations in their efficacy and applications.

Uniqueness: this compound stands out due to its specific combination of a sulfanyl group and a quaternary ammonium group, which imparts unique chemical and biological properties. Its ability to act as a surfactant, phase transfer catalyst, and antimicrobial agent makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

468097-10-1

Molecular Formula

C14H32NS+

Molecular Weight

246.48 g/mol

IUPAC Name

trimethyl(11-sulfanylundecyl)azanium

InChI

InChI=1S/C14H31NS/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16/h4-14H2,1-3H3/p+1

InChI Key

JIGFLAFZCXIKIU-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCCS

Origin of Product

United States

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